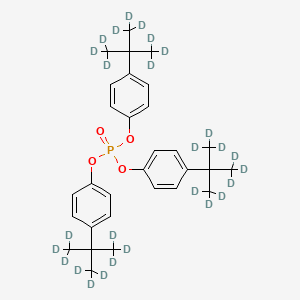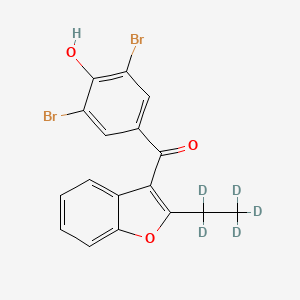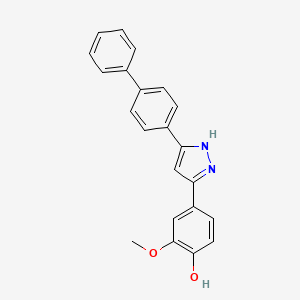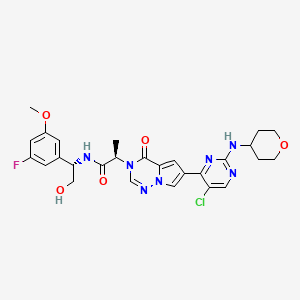
Tris(p-tert-butylphenyl) Phosphate-d27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-(p-tert-butylphenyl) phosphate-d27 is a deuterated version of Tri-(p-tert-butylphenyl) phosphate, a compound known for its use as a flame retardant and plasticizer. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-(p-tert-butylphenyl) phosphate-d27 is typically synthesized through the esterification of p-tert-butylphenol with phosphorus oxychloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The deuterated form is prepared by using deuterated reagents.
Industrial Production Methods
Industrial production of Tri-(p-tert-butylphenyl) phosphate involves the reaction of p-tert-butylphenol with phosphorus oxychloride in the presence of a catalyst. The reaction is conducted at elevated temperatures and under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tri-(p-tert-butylphenyl) phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Tri-(p-tert-butylphenyl) phosphate-d27 is used in various scientific research applications, including:
Chemistry: As a flame retardant and plasticizer in polymer chemistry.
Biology: To study the effects of flame retardants on biological systems.
Medicine: Investigating the potential toxicological effects of flame retardants.
Industry: Used in the production of flame-retardant materials and as a plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism by which Tri-(p-tert-butylphenyl) phosphate-d27 exerts its effects involves the interaction with the polymer matrix, enhancing its flame-retardant properties. The compound acts by promoting the formation of a char layer on the surface of the polymer, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparación Con Compuestos Similares
Similar Compounds
Tri-(2,4-di-tert-butylphenyl) phosphate: Another flame retardant with similar properties but different steric effects due to the position of the tert-butyl groups.
Tri-(p-cresyl) phosphate: A related compound with different alkyl groups, affecting its physical and chemical properties.
Uniqueness
Tri-(p-tert-butylphenyl) phosphate-d27 is unique due to its deuterated form, which allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. The presence of deuterium atoms provides insights into the behavior and interactions of the compound at the molecular level.
Propiedades
Fórmula molecular |
C30H39O4P |
|---|---|
Peso molecular |
521.8 g/mol |
Nombre IUPAC |
tris[4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3 |
Clave InChI |
LORSVOJSXMHDHF-LEHUAYBISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=C(C=C3)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

